molecular formula C14H27N3O3 B11842962 tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate CAS No. 887580-96-3

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate

Cat. No.: B11842962
CAS No.: 887580-96-3
M. Wt: 285.38 g/mol
InChI Key: QQXYWYPHOIXTJB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O3 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of azetidine intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of morpholinoethyl group: The intermediate is then reacted with morpholine to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The morpholinoethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

CAS No.

887580-96-3

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-(2-morpholin-4-ylethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-10-12(11-17)15-4-5-16-6-8-19-9-7-16/h12,15H,4-11H2,1-3H3

InChI Key

QQXYWYPHOIXTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCN2CCOCC2

Origin of Product

United States

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